

Benchmarking Reference Standards for Mycophenolate Mofetil Impurities: A Comparative Guide

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Compound of Interest

Compound Name: *Mycophenolate mofetil N-oxide*

Cat. No.: *B563831*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available reference standards for impurities of Mycophenolate mofetil (MMF). The selection of high-quality, well-characterized reference standards is critical for accurate impurity profiling, method validation, and ensuring the safety and efficacy of MMF drug products. This document summarizes the offerings from various suppliers and presents a general experimental protocol for impurity analysis.

Comparative Data of Commercially Available Mycophenolate Mofetil Impurity Reference Standards

The following table summarizes the available reference standards for key MMF impurities from prominent suppliers. This information is crucial for researchers to select the most suitable standards for their analytical needs.

Impurity Name	Supplier	Catalogue Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Pack Size	Storage Conditions
Mycophenolate Mofetil Impurity A	Pharmaffiliates	PA 13 57010	1322681-36-6	C ₂₂ H ₂₉ NO ₇	419.47	-	-
(O-Desmethyl Mycophenolate Mofetil)							
Mycophenolate Mofetil Impurity B	Pharmaffiliates	PA 13 57020	1094322-91-4	C ₂₉ H ₄₂ N ₂ O ₉	562.65	-	-
(1-[2-(4-Morpholinyl)ethoxy] Mycophenolate Mofetil)							
Mycophenolate Mofetil Impurity C	Pharmaffiliates	PA 13 57030	2286278-51-9	C ₂₃ H ₃₁ NO ₇	433.49	-	-
(Mycophenolate)							

cis

Mofetil)

Mycophe

nolate

Mofetil

Impurity

D

Pharmaffi	PA 13	1322681-	C ₂₄ H ₃₃ N	447.52	-	-
liates	57040	37-7	O ₇			

(O-

Methyl

Mycophe

nolate

Mofetil)

Mycophe

nolate

Mofetil

Impurity

E

Pharmaffi	PA 13	31858-	C ₁₈ H ₂₂ O ₆	334.36	-	-
liates	57050	66-9				

(Methyl

(4E)-6-

(4-

hydroxy-

6-

methoxy-

7-methyl-

3-oxo-

1,3-

dihydro-

2-

benzofur

an-5-

yl)-4-

methylhe

x-4-

enoate)

Mycophenolate

Mofetyl Impurity

Pharmaffiliates PA 13 57060

24280-93-1

C₁₇H₂₀O₆

320.34

-

F

(Mycophenolic Acid)

Mycophenolate

Mofetyl Impurity

Pharmaffiliates PA 13 57080

26675-76-3

C₁₇H₂₀O₆

320.34

-

H

Mycophenolate

Mofetyl Impurity

British Pharmacopoeia 1255

-

-

25 mg

-

Freezer

(-15 °C to

-25 °C)[1]

Standard

Mycophenolate

Mofetyl Related Compound

USP 1448967

-

-

-

-

Mycophenolate

Mofetyl Related Compound

USP 1448978

26675-76-3

C₁₇H₂₀O₆

320.34

100 mg

-

2-30°C[2]

Compound B

(Mycophenolic acid lactone)

Mycophenolate Mofetil	SynZeal	SZ-M001001	128794-94-5	C ₂₃ H ₃₁ NO ₇	433.5	In Stock	-
Monoethyl Phthalate	SynZeal	SZ-M001027	2306-33-4	C ₁₀ H ₁₀ O ₄	194.2	In Stock	-
Unspecified Impurity	SynZeal	SZ-M001038	40336-80-9	C ₂₀ H ₂₆ O ₆	362.4	In Stock	-

Note: "-" indicates data not readily available from the initial search. Researchers are advised to contact the suppliers for detailed specifications and a Certificate of Analysis (CoA). The CoA provides crucial information on purity, identity, and characterization of the reference standard. [3][4]

Experimental Protocol: Impurity Profiling of Mycophenolate Mofetil using HPLC

This section outlines a general High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of impurities in Mycophenolate mofetil. This protocol is a synthesis of methodologies described in the public domain and should be validated by the end-user for their specific analytical needs.[5][6]

Materials and Reagents

- Mycophenolate mofetil API or drug product
- Mycophenolate mofetil impurity reference standards
- Acetonitrile (HPLC grade)
- Water (HPLC grade or purified)
- Formic acid (analytical grade)

- Ammonium formate or Potassium dihydrogen phosphate (analytical grade)
- Methanol (HPLC grade)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
- Analytical column: A C18 column (e.g., 100 x 2.1 mm, 1.7 μ m or 100 x 4.6 mm) is commonly used.[7][8]

Chromatographic Conditions

- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate, or a phosphate buffer (e.g., 25 mM KH_2PO_4 adjusted to a specific pH).[6][7]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
- Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the impurities and the main compound.
- Flow Rate: Typically between 0.4 mL/min and 2.0 mL/min.[7][8]
- Column Temperature: Maintained at a constant temperature, for example, 30°C or 50°C.[6][7]
- Detection Wavelength: Around 250 nm.[9]
- Injection Volume: Typically 5 μ L.[7]

Standard and Sample Preparation

- Standard Stock Solutions: Prepare individual stock solutions of MMF and each impurity reference standard in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.[6][8]
- Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to a known concentration in the diluent (e.g., a mixture of water and acetonitrile

with 0.1% formic acid).[6]

- Sample Solution: Dissolve an accurately weighed amount of the MMF API or drug product in the diluent to achieve a target concentration.

System Suitability

Before sample analysis, inject the system suitability solution to ensure the chromatographic system is performing adequately. Key parameters to evaluate include:

- Resolution: The resolution between critical peak pairs should be adequate (typically >1.5).
- Tailing factor: The tailing factor for the MMF peak should be within acceptable limits (e.g., < 2.0).
- Reproducibility: The relative standard deviation (RSD) of replicate injections of the standard solution should be within the specified limits (e.g., $< 2.0\%$).

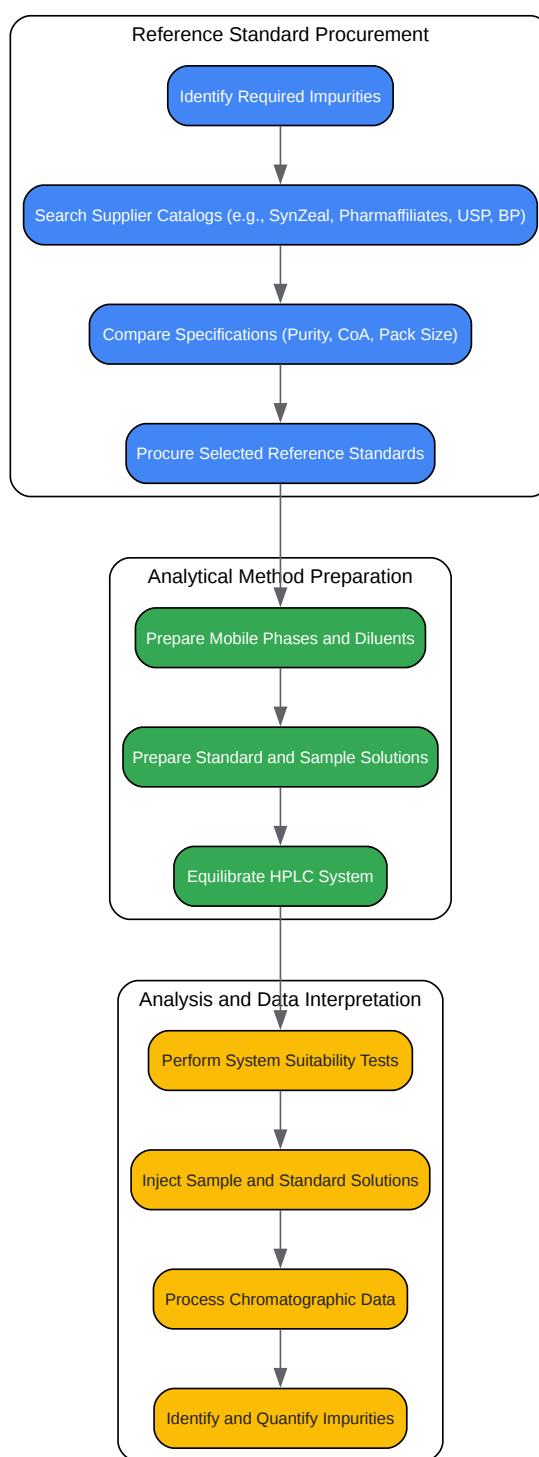
Data Analysis

Identify and quantify the impurities in the sample solution by comparing their retention times and peak areas with those of the reference standards. The concentration of each impurity can be calculated using the response factor relative to the main compound.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the benchmarking and analysis of Mycophenolate mofetil impurities.

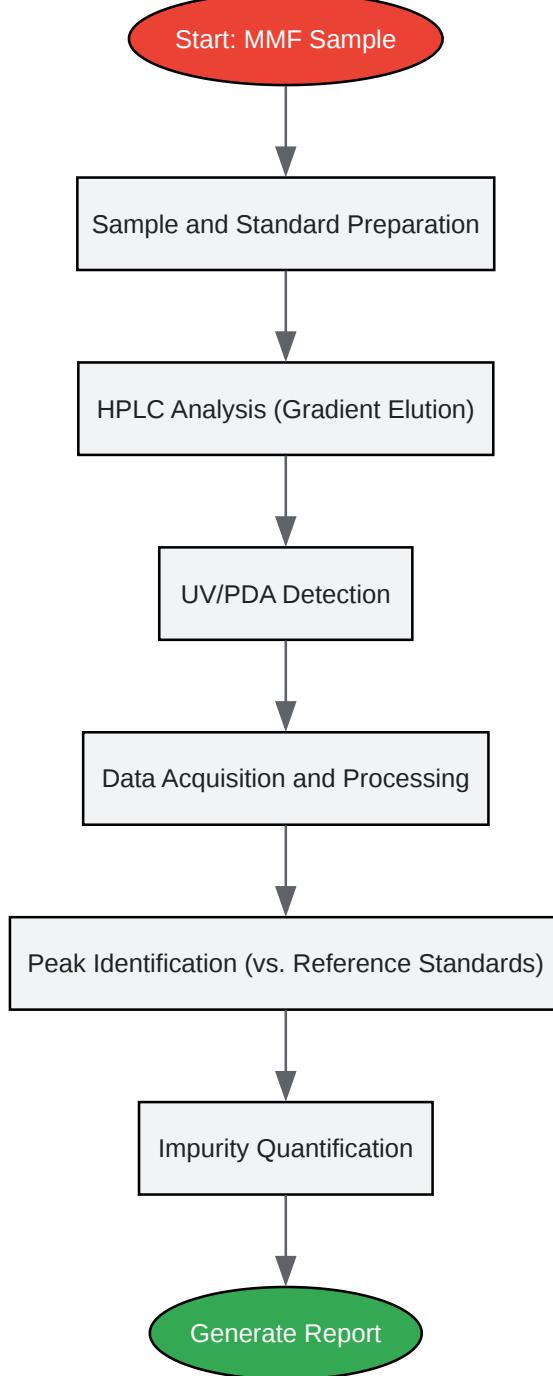
Workflow for Reference Standard Selection and Use



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Caption: A high-level workflow for selecting and utilizing reference standards.

Impurity Analysis Workflow using HPLC

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Caption: The process of MMF impurity analysis via HPLC.

Conclusion

The selection of appropriate reference standards is a foundational step in the robust analysis of pharmaceutical impurities. While this guide provides a comparative overview of commercially available standards for Mycophenolate mofetil impurities, researchers are strongly encouraged to obtain and review the Certificate of Analysis for each specific lot of a reference standard. The experimental protocol provided herein serves as a general guideline and requires optimization and validation for specific laboratory conditions and regulatory requirements. The use of well-characterized reference standards in conjunction with a validated analytical method is paramount for ensuring the quality and safety of Mycophenolate mofetil products.

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